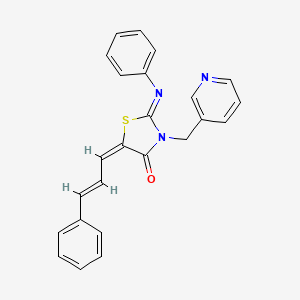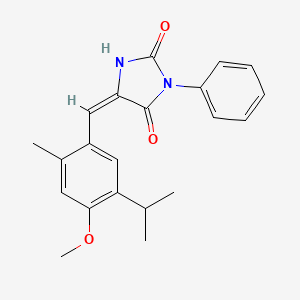![molecular formula C19H22N2O2S B5913097 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B5913097.png)
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide, also known as CPTH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPTH is a small molecule inhibitor of histone acetyltransferase (HAT) and has been shown to have anti-cancer properties.
Wirkmechanismus
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide inhibits HAT activity by binding to the active site of the enzyme. HAT enzymes are responsible for adding acetyl groups to histones, which can activate or repress gene expression. By inhibiting HAT activity, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide can alter gene expression and induce apoptosis in cancer cells. Additionally, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has been shown to inhibit the activity of other enzymes, such as p300/CBP-associated factor (PCAF), which are also involved in regulating gene expression.
Biochemical and Physiological Effects:
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has been shown to have various biochemical and physiological effects. In addition to inhibiting HAT and PCAF activity, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has been shown to have anti-cancer properties in various cancer cell lines. However, there are also limitations to using 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide. One area of research is to further investigate its anti-cancer properties and potential therapeutic applications. Another area of research is to develop more potent and selective inhibitors of HAT enzymes. Additionally, researchers can explore the use of 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide in combination with other chemotherapy drugs to enhance their effectiveness. Finally, researchers can investigate the potential use of 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide in other diseases, such as neurodegenerative disorders, where histone acetylation plays a role.
Conclusion:
In conclusion, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide, or 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide, is a small molecule inhibitor of histone acetyltransferase that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties and has various biochemical and physiological effects. While there are advantages and limitations to using 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide in lab experiments, there are several future directions for research that can further enhance our understanding of this compound and its potential applications.
Synthesemethoden
The synthesis of 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide involves a multi-step process that begins with the reaction of 2-thiophenecarboxaldehyde with cyclopentanol to form 2-(cyclopentyloxy)thiophene. The resulting product is then reacted with 4-fluorobenzohydrazide to produce 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide. The final product is purified using column chromatography to obtain pure 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide.
Wissenschaftliche Forschungsanwendungen
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide works by inhibiting the activity of HAT enzymes, which are responsible for acetylating histones and regulating gene expression. By inhibiting HAT activity, 4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide can alter gene expression and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-cyclopentyloxy-N-[(E)-1-thiophen-2-ylpropylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-17(18-8-5-13-24-18)20-21-19(22)14-9-11-16(12-10-14)23-15-6-3-4-7-15/h5,8-13,15H,2-4,6-7H2,1H3,(H,21,22)/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIHJHAJUGYYPS-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)OC2CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(C=C1)OC2CCCC2)/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


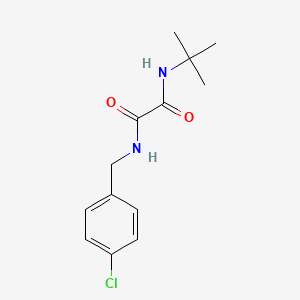
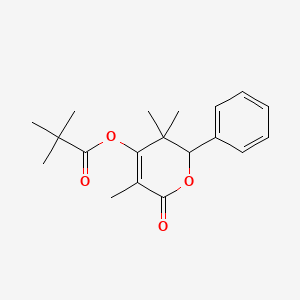
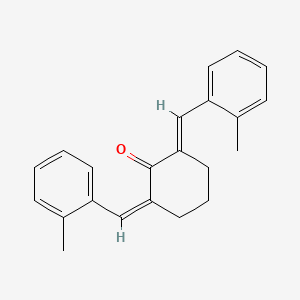
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5913054.png)
![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B5913060.png)
![2-(4-chlorophenyl)-N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5913065.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5913080.png)
![N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5913082.png)
![N-(3-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5913091.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5913103.png)
![2-(2-chloro-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B5913105.png)
